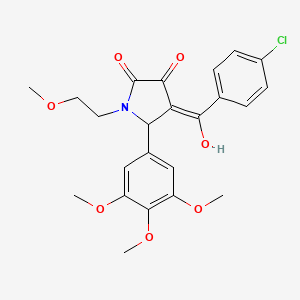![molecular formula C17H18N2O2 B5312216 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been studied for its potential therapeutic uses in various diseases.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to act on multiple pathways in the body. It has been shown to inhibit the activity of certain enzymes such as COX-2 and HDAC, which are involved in inflammation and cancer progression. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to modulate the activity of certain receptors such as PPAR-γ, which is involved in glucose metabolism and inflammation.
Biochemical and Physiological Effects
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide in lab experiments is its versatility. It can be used in a variety of assays and models to study different diseases and pathways. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential use in combination therapies for cancer and other diseases. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to enhance the efficacy of certain chemotherapeutic agents in preclinical studies. Another area of interest is the development of more potent and selective 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide analogs, which could have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide and its effects on different pathways in the body.
Conclusion
In conclusion, 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, and has been studied for its effects on the immune system. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is a versatile and cost-effective option for research, but its low solubility in aqueous solutions can make it difficult to work with in some experiments. There are several future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide, including its potential use in combination therapies and the development of more potent and selective analogs.
Synthesis Methods
The synthesis of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzamide with 2-pyridinemethanol and 2-methyl-2-propen-1-ol. The reaction is carried out under basic conditions and the resulting product is purified by column chromatography. The yield of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is around 50%.
Scientific Research Applications
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been studied for its effects on the immune system and its potential use in autoimmune diseases.
properties
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(2)12-21-16-8-6-14(7-9-16)17(20)19-11-15-5-3-4-10-18-15/h3-10H,1,11-12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKPXTZQRTUXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)

![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)
![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)
![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)